molecular formula C17H38N6O13S2 B14442201 Istamycin A3 disulfate trihydrate CAS No. 77312-58-4

Istamycin A3 disulfate trihydrate

Cat. No.: B14442201
CAS No.: 77312-58-4
M. Wt: 598.7 g/mol
InChI Key: GPXOXDCOBWLING-UHFFFAOYSA-N
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Description

Istamycin A3 disulfate trihydrate is a member of the aminoglycoside antibiotics, which are known for their potent antibacterial properties. This compound is derived from the bacterium Streptomyces tenjimariensis and is characterized by its unique structure that includes a core aminocyclitol moiety and various unusual sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions: Istamycin A3 disulfate trihydrate is typically produced through fermentation processes involving Streptomyces tenjimariensis. The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production can be influenced by the addition of specific chemicals such as palmitate, which has been shown to double the production yield .

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The optimization of fermentation conditions, including the type and concentration of nutrients, temperature, and pH, is crucial for maximizing yield. The compound is then extracted and purified from the fermentation broth using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Istamycin A3 disulfate trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .

Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced antibacterial activity or reduced side effects. These derivatives are crucial for developing new antibiotics to combat resistant bacterial strains .

Scientific Research Applications

Istamycin A3 disulfate trihydrate has a wide range of applications in scientific research. In chemistry, it is used to study the synthesis and modification of aminoglycoside antibiotics. In biology, it serves as a tool to investigate bacterial ribosomal RNA interactions and protein synthesis inhibition. In medicine, it is explored for its potential to treat bacterial infections, especially those caused by resistant strains. Additionally, it has industrial applications in the production of various antibiotics and as a model compound for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of Istamycin A3 disulfate trihydrate involves binding to bacterial ribosomal RNA, which inhibits protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The compound targets specific sites on the ribosomal RNA, preventing the formation of functional proteins necessary for bacterial survival .

Comparison with Similar Compounds

Istamycin A3 disulfate trihydrate is structurally similar to other aminoglycoside antibiotics such as kanamycin, gentamicin, and neomycin. it is unique in its specific sugar attachments and amino functionalities, which contribute to its distinct antibacterial properties. Similar compounds include:

These compounds share a core aminocyclitol moiety but differ in their sugar attachments and functional groups, leading to variations in their antibacterial activity and spectrum.

Properties

CAS No.

77312-58-4

Molecular Formula

C17H38N6O13S2

Molecular Weight

598.7 g/mol

IUPAC Name

N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid

InChI

InChI=1S/C17H34N6O5.2H2O4S/c1-21-6-9-3-4-10(19)17(27-9)28-16-11(20)5-12(24)14(15(16)26)23(2)13(25)7-22-8-18;2*1-5(2,3)4/h8-12,14-17,21,24,26H,3-7,19-20H2,1-2H3,(H2,18,22);2*(H2,1,2,3,4)

InChI Key

GPXOXDCOBWLING-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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